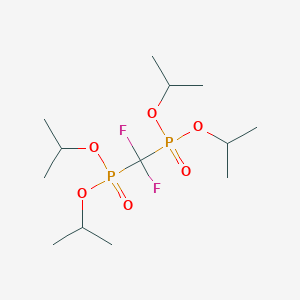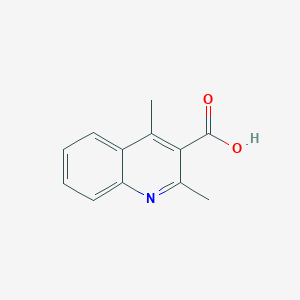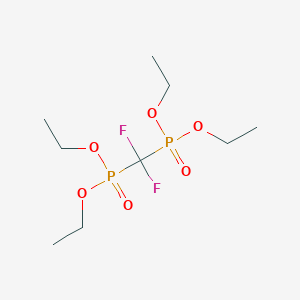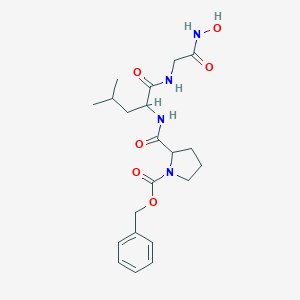
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide is a peptide that could be of interest due to its structure and potential applications in biochemical research. Peptides like this one often exhibit unique properties that make them valuable in understanding biochemical processes, enzyme interactions, and the development of pharmaceutical agents.
Synthesis Analysis
The synthesis of peptides similar to N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide involves complex chemical processes, including the coupling of amino acids in a specific sequence. For instance, the use of N-carboxyanhydride polymerization shows promise for the synthesis of N-substituted glycine derivatives, a method that could potentially be adapted for N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide synthesis (Tao et al., 2017).
Molecular Structure Analysis
Peptoids containing N-hydroxy amide side chains have been designed and synthesized, providing a foundation for understanding the molecular structure of N-hydroxy amides in peptides. These compounds demonstrate unique sheet-like secondary structures, indicating the potential for N-hydroxy amides like N-carbobenzyloxy-prolyl-leucyl-glycine to form distinctive conformations (Crapster et al., 2011).
Chemical Reactions and Properties
N-hydroxy amides play a crucial role in peptide synthesis and modification. For example, they can be involved in oxidative peptide bond formation processes, as demonstrated in the synthesis of glycine-amino acid linkages using oxidative methods. Such reactions highlight the reactivity of N-hydroxy amide groups in peptides and their potential utility in synthesizing compounds like N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide (Wang et al., 2021).
Applications De Recherche Scientifique
Affinity Chromatography and Enzyme Kinetics
- Affinity Chromatography : N-carbobenzoxy-glycyl-leucyl-aminohexyl-Sepharose, a derivative of N-carbobenzyloxy-prolyl-leucyl-glycine, has been found effective as an affinity adsorbent for alkinonase A, an alkaline metalloendopeptidase. This application illustrates the compound's utility in purifying specific enzymes (Inouye, Kawaguchi, & Nakamura, 1984).
Peptide Amidation and Biological Activity
- Peptide Amidation : Many biologically active hormones, neurotransmitters, and growth factors are peptides that require an amide group at their carboxyl terminus for full activity. This amide formation involves hydroxylation of a glycine residue, an aspect relevant to the compound's biochemical interactions (Bradbury & Smyth, 1991).
Enzymatic Hydrolysis and Kinetic Behavior
- Enzymatic Hydrolysis : Studies have explored how certain enzymes, like Endothia parasitica protease, interact with small peptides including derivatives of N-carbobenzyloxy-prolyl-leucyl-glycine. This research helps in understanding enzyme specificity and reaction kinetics (Whitaker & Caldwell, 1973).
Insights into Copper Monooxygenases and Function
- Copper Monooxygenases : Research into copper monooxygenases, which catalyze the hydroxylation of glycine-extended substrates, provides insights that are applicable to understanding how N-carbobenzyloxy-prolyl-leucyl-glycine derivatives might be processed in biological systems (Prigge, Mains, Eipper, & Amzel, 2000).
Prodrug Forms and Chemical Stability
- Prodrug Forms : The compound's derivatives, particularly N-acyl and N-alkoxycarbonyl derivatives, have been studied for their potential as prodrugs, focusing on their chemical stability and enzymatic hydrolysis. This research is crucial for developing new drug formulations (Kahns & Bundgaard, 1991).
Novel Substrates and Inhibitors in Biochemistry
- Substrates and Inhibitors : Investigations into novel substrates and inhibitors of peptidylglycine alpha-amidating monooxygenase, which is crucial for the formation of alpha-amidated peptides, have provided valuable insights. These studies directly relate to the compound's potential as a substrate or inhibitor in enzymatic reactions (Katopodis & May, 1990).
Synthesis of Related Peptides
- Peptide Synthesis : Research on the synthesis of peptides related to hormones like corticotropin (ACTH) has utilized derivatives of N-carbobenzyloxy-prolyl-leucyl-glycine. Such studies contribute to our understanding of peptide synthesis methodologies (Fujino, Hatanaka, & Nishimura, 1970).
Propriétés
IUPAC Name |
benzyl 2-[[1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFLHRPYCTXGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340097 |
Source


|
| Record name | Z-Pro-Leu-Gly hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbobenzyloxy-prolyl-leucyl-glycine (N-hydroxy)amide | |
CAS RN |
103145-74-0 |
Source


|
| Record name | Z-Pro-Leu-Gly hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

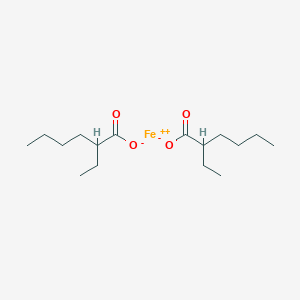
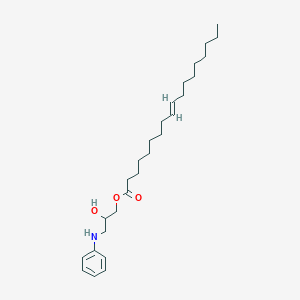
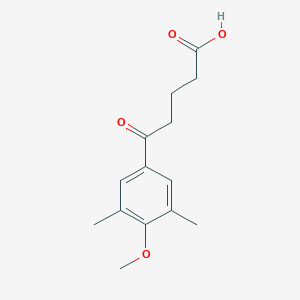
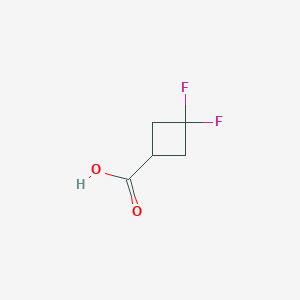
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
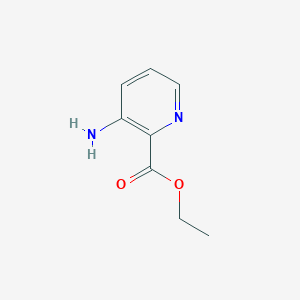
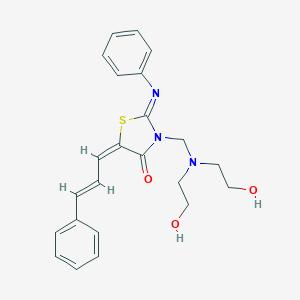
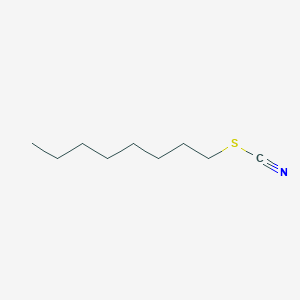
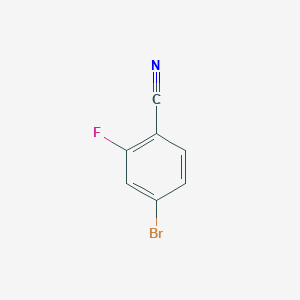
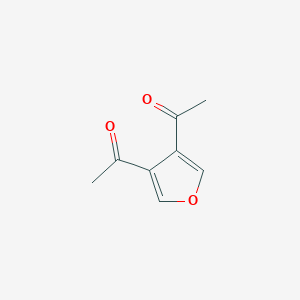
![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)
